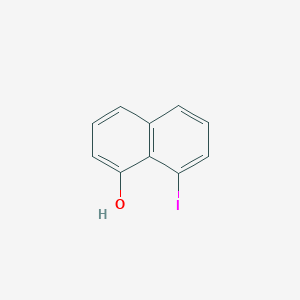
1-Iodo-8-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-8-naphthol is an organic compound with the molecular formula C10H7IO. It is a derivative of naphthol, where an iodine atom is substituted at the 1-position of the naphthol ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
1-Iodo-8-naphthol can be synthesized through several methods. One common synthetic route involves the iodination of 2-naphthol. The reaction typically uses sodium iodate (NaIO3) and sodium sulphite (Na2SO3) in the presence of hydrochloric acid (HCl) as reagents . The reaction mixture is prepared in methanol and water, and the iodination occurs at room temperature over a period of two hours. After the reaction is complete, the product is extracted using diethyl ether and purified .
Chemical Reactions Analysis
1-Iodo-8-naphthol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in this compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: It can react with diazonium salts to form azo compounds, which are useful in dye synthesis.
Common reagents used in these reactions include potassium iodide, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Iodo-8-naphthol involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the hydroxyl group. The iodine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .
Comparison with Similar Compounds
1-Iodo-8-naphthol can be compared with other naphthol derivatives, such as:
2-Iodo-1-naphthol: Similar to this compound but with the iodine atom at a different position, leading to different reactivity and applications.
1-Bromo-8-naphthol: A bromine-substituted analogue with similar properties but different reactivity due to the presence of bromine instead of iodine.
1-Chloro-8-naphthol: A chlorine-substituted analogue with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specific applications in synthesis and research .
Properties
CAS No. |
128542-52-9 |
|---|---|
Molecular Formula |
C10H7IO |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
8-iodonaphthalen-1-ol |
InChI |
InChI=1S/C10H7IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChI Key |
ALPAOMIDHMHXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















